molecular formula C17H21N3O3S2 B2779581 N-(4,5-dimethylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 923443-84-9

N-(4,5-dimethylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2779581
CAS No.: 923443-84-9
M. Wt: 379.49
InChI Key: AVRWSJXKUSNYHG-UHFFFAOYSA-N
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Description

N-(4,5-dimethylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a thiazole ring, a piperidine sulfonyl group, and a benzamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dimethylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with acetone in the presence of a base such as sodium hydroxide.

    Attachment of the Piperidine Sulfonyl Group: The piperidine sulfonyl group is introduced by reacting piperidine with sulfonyl chloride in the presence of a base like triethylamine.

    Coupling with Benzamide: The final step involves coupling the thiazole and piperidine sulfonyl intermediates with benzoyl chloride to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-(4,5-dimethylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,5-dimethylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • N-(4-methylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
  • N-(4,5-dimethylthiazol-2-yl)-4-(morpholin-4-ylsulfonyl)benzamide

Comparison: N-(4,5-dimethylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications, making it a valuable tool in research and development.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c1-12-13(2)24-17(18-12)19-16(21)14-6-8-15(9-7-14)25(22,23)20-10-4-3-5-11-20/h6-9H,3-5,10-11H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRWSJXKUSNYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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